Platinum hexafluoride
Description
Structure
2D Structure
Properties
CAS No. |
13693-05-5 |
|---|---|
Molecular Formula |
F6Pt-2 |
Molecular Weight |
309.07 g/mol |
IUPAC Name |
hexafluoroplatinum(2-) |
InChI |
InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |
InChI Key |
IEAIZEZQDJZVMI-UHFFFAOYSA-H |
SMILES |
F[Pt-2](F)(F)(F)(F)F |
Canonical SMILES |
F[Pt-2](F)(F)(F)(F)F |
Other CAS No. |
13693-05-5 |
Synonyms |
platinum hexafluoride |
Origin of Product |
United States |
Electronic Structure and Bonding in Platinum Hexafluoride
Fundamental Electronic Configuration and Platinum Oxidation State
Platinum hexafluoride is a notable example of platinum in its +6 oxidation state. wikipedia.org The neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. quora.com In forming PtF₆, the platinum atom loses six electrons, leading to a Pt⁶⁺ ion with a 5d⁴ electron configuration. wikipedia.orgchemeurope.com This high oxidation state is a consequence of the extreme oxidizing power of fluorine. The four remaining d-electrons play a crucial role in determining the molecule's magnetic and structural properties.
Molecular Geometry and Point Group Symmetry in Different Phases
Experimental studies, including gas-phase electron diffraction and time-of-flight neutron powder diffraction, have established that this compound possesses an octahedral (Oₕ) molecular geometry in both the gaseous and solid states. wikipedia.orgaps.orguchile.cl In this arrangement, the central platinum atom is surrounded by six fluorine atoms at the vertices of an octahedron, with Pt-F bond lengths of approximately 185 picometers. wikipedia.org The Oₕ point group is characterized by a high degree of symmetry, including multiple rotation axes (C₂, C₃, C₄), mirror planes (σₕ, σd), and a center of inversion (i). libretexts.orgmit.edu The observation of a regular octahedral structure is significant, as a d⁴ configuration in an octahedral field would typically be expected to undergo distortion.
Relativistic Effects on Electronic Structure and Bonding Characteristics
Due to the high atomic number of platinum, relativistic effects play a profound role in determining the electronic structure and bonding in PtF₆. These effects, which become significant for heavy elements, alter the energies and spatial distribution of atomic orbitals.
A key relativistic effect in this compound is spin-orbit coupling, which is the interaction between an electron's spin and its orbital angular momentum. materialssquare.com For heavy atoms like platinum, this interaction is substantial and can significantly influence the electronic states of the molecule. rsc.org In PtF₆, spin-orbit coupling is strong enough to split the degenerate t₂g orbitals, which are occupied by the four d-electrons. uchile.clnih.gov This splitting stabilizes a closed-shell electronic configuration, which is crucial for understanding the molecule's geometry and magnetic properties. aps.orguchile.cl
Nature of the Ground State and Paramagnetic Properties
The nature of the ground state of this compound has been a subject of theoretical debate. Early non-relativistic and scalar relativistic calculations predicted a paramagnetic triplet ground state, consistent with the d⁴ electron configuration and an expected Jahn-Teller distortion. aps.org However, more advanced computational models that incorporate spin-orbit coupling predict a diamagnetic, closed-shell singlet ground state. aps.orguchile.cl
Experimentally, PtF₆ exhibits very weak, temperature-independent paramagnetism. aps.org This observation is more consistent with the theoretical predictions of a closed-shell ground state stabilized by strong spin-orbit coupling. aps.org The slight paramagnetism may arise from other factors, such as vibronic interactions or the influence of nuclear magnetic moments. aps.org
Computational Insights into Electronic States and Bond Characteristics
Computational chemistry has been instrumental in elucidating the complex electronic structure of this compound. Various theoretical methods have been employed to model its properties, providing insights that are difficult to obtain through experimental means alone.
Dirac-Fock and Relativistic DFT: Four-component Dirac-Hartree-Fock and Density Functional Theory (DFT) calculations, which explicitly include relativistic effects, have been crucial in correctly predicting the ground state of PtF₆. aps.org These methods show that the inclusion of spin-orbit coupling leads to a closed-shell ground state and a regular octahedral geometry, in agreement with experimental observations. aps.orguchile.cl
ZORA and DKS Methods: Two-component methods like the Zeroth-Order Regular Approximation (ZORA) and the four-component Dirac-Kohn-Sham (DKS) method have been successfully used to study the electronic structure and excitation energies of PtF₆ and related 5d hexafluoride complexes. aps.orgnih.govnih.gov These calculations confirm the importance of a relativistic treatment for accurately describing the properties of these heavy-element compounds.
Time-Dependent DFT (TD-DFT): TD-DFT calculations have been used to investigate the electronic absorption spectra of platinum complexes. rsc.org For PtF₆, TD-DFT calculations performed with relativistic methods provide a good description of the d-d electronic transitions. aps.org
These computational studies have not only resolved the discrepancy between the expected Jahn-Teller distortion and the observed octahedral symmetry but have also provided a deeper understanding of the interplay between relativistic effects, electronic configuration, and molecular geometry in heavy-element compounds.
Advanced Spectroscopic Characterization of Platinum Hexafluoride
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides fundamental insights into the molecular structure and bonding of PtF6. As an octahedral molecule belonging to the O_h point group, its vibrational properties are well-defined by symmetry. aip.orgnih.govacs.org
Infrared (IR) absorption spectroscopy is a key technique for probing the vibrational modes of molecules that induce a change in the molecular dipole moment. For an octahedral molecule like PtF6, only two of its six fundamental vibrational modes are expected to be IR-active. aip.orgacs.org
Experimental studies on gaseous PtF6 have identified these two IR-active fundamentals, designated as ν3 and ν4. aip.org The ν3 mode corresponds to an F-Pt-F asymmetric stretching vibration, while the ν4 mode is an F-Pt-F bending vibration. aip.org In the gas phase, these bands are observed at approximately 705 cm⁻¹ (ν3) and 273 cm⁻¹ (ν4). aip.org
Matrix isolation studies, where PtF6 is trapped in a solid inert gas matrix at cryogenic temperatures, provide more resolved spectra. In a solid neon matrix, the two IR-active fundamentals are observed at 705.6 cm⁻¹ (ν3) and 274.6 cm⁻¹ (ν4), which are in close agreement with the gas-phase values. nih.gov Infrared spectroscopy is also instrumental in tracking chemical reactions involving platinum hexafluoride. For instance, it has been used to identify the formation of the hexafluoroplatinate(V) ion, a product of PtF6 reactions, by observing the characteristic ν3 mode of the anion. escholarship.org
Raman spectroscopy is a complementary vibrational technique that detects modes involving a change in the polarizability of the molecule. For molecules with a center of symmetry, such as the octahedral PtF6, the rule of mutual exclusion applies, meaning that vibrational modes active in the Raman spectrum are inactive in the IR spectrum, and vice versa.
Three of the fundamental modes of PtF6 are Raman-active:
ν1 (a1g): The symmetric Pt-F stretching mode. aip.org
ν2 (eg): The asymmetric stretching mode involving the e_g symmetry block. aip.org
ν5 (f2g): A bending mode. aip.org
Studies of gaseous PtF6 have identified these frequencies at 655 cm⁻¹ (ν1), 601 cm⁻¹ (ν2), and 242 cm⁻¹ (ν5). aip.org The observation of these specific bands confirms the octahedral geometry of the molecule. aip.org
The combination of IR and Raman spectroscopy allows for a comprehensive determination of the fundamental vibrational frequencies of PtF6. The molecule has 3N-6 = 3(7)-6 = 15 vibrational degrees of freedom, which are described by six fundamental frequencies due to the high symmetry of the octahedral shape. aip.org
The six fundamental frequencies and their symmetry species have been assigned as follows: ν1(a1g), ν2(eg), ν3(f1u), ν4(f1u), ν5(f2g), and ν6(f2u). aip.org The ν3 and ν4 modes are IR-active, while the ν1, ν2, and ν5 modes are Raman-active. aip.org The sixth mode, ν6, is inactive in both IR and Raman spectroscopy and its frequency has been determined from an analysis of combination bands in the spectrum. aip.org
The experimentally determined frequencies for gaseous PtF6 are summarized in the table below. aip.org
| Vibrational Mode | Symmetry Species | Activity | Frequency (cm⁻¹) | Description |
| ν1 | a1g | Raman | 655 | Symmetric Stretch |
| ν2 | eg | Raman | 601 | Asymmetric Stretch |
| ν3 | f1u | Infrared | 705 | Asymmetric Stretch |
| ν4 | f1u | Infrared | 273 | Bending |
| ν5 | f2g | Raman | 242 | Bending |
| ν6 | f2u | Inactive | 211 | Bending |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and color.
The deep red color of this compound gas and solid is a direct consequence of strong absorption bands in the visible and ultraviolet regions of the electromagnetic spectrum. wikipedia.org These absorptions are not due to the typically weak d-d transitions, but rather to highly intense ligand-to-metal charge-transfer (LMCT) bands. wikipedia.orglibretexts.org
Charge-transfer transitions are selection-rule allowed, leading to very high molar absorptivities (ε), often around 50,000 L mol⁻¹ cm⁻¹, which accounts for the intense coloration. wikipedia.orglibretexts.org In the case of PtF6, an LMCT transition involves the transfer of an electron from molecular orbitals that are predominantly fluorine in character to orbitals that are predominantly platinum in character. bpchalihacollege.org.in This process results in a temporary reduction of the metal center. libretexts.org The UV/Vis spectrum of PtF6 shows significant absorption in both the visible and UV ranges, consistent with the presence of these intense charge-transfer bands. researchgate.net
Magnetic Resonance Techniques
Magnetic resonance techniques are powerful for probing the magnetic properties of nuclei and unpaired electrons within a molecule. This compound, with a d⁴ electron configuration, is paramagnetic and possesses a triplet ground state. wikipedia.org This inherent paramagnetism makes it a suitable candidate for Electron Paramagnetic Resonance (EPR) spectroscopy.
While its paramagnetic nature is well-accepted, detailed experimental magnetic resonance studies on pure PtF6 are not widely reported. wikipedia.orgnih.gov However, computational studies have delved into its electronic structure, exploring the nuances of its magnetic state. Quantum relativistic calculations have investigated the possibility of a diamagnetic state arising from the splitting of the t2g orbitals, which could lead to a spin-paired configuration. nih.gov Such theoretical work highlights the complexity of the electronic structure of PtF6 and suggests that its magnetic properties may be influenced by relativistic effects. nih.gov
¹⁹F Nuclear Magnetic Resonance Spectroscopy
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the electronic and structural properties of this compound. Early studies of polycrystalline PtF₆ as a function of temperature and magnetic field revealed significant insights. In the low-temperature orthorhombic phase, the fluorine atoms are not equivalent and occupy two distinct sites: axial and equatorial, leading to a tetragonal distortion of the hexafluoride octahedra. researchgate.net This results in remarkably large chemical shifts, which are among the largest recorded for any fluorine-containing compound. researchgate.net
The chemical shifts for the axial and equatorial fluorine atoms have been determined to be -5350 ppm and -2800 ppm, respectively, relative to hydrogen fluoride (B91410) (HF). researchgate.net The anisotropy of the ¹⁹F screening tensors, another key parameter obtained from the NMR data, was found to be |σ∥−σ⊥|a = 1300 ± 100 ppm for the axial fluorines and |σ∥−σ⊥|e = 1380 ± 100 ppm for the equatorial fluorines. researchgate.net
In the ¹⁹⁵Pt NMR spectrum, the signal for this compound appears as the expected binomial septet due to coupling with the six equivalent fluorine atoms, with a chemical shift of δ = -4521.3 ppm. aps.org
| Parameter | Value | Reference |
|---|---|---|
| Axial ¹⁹F Chemical Shift (σ₀, axial) | -5350 ppm (relative to HF) | researchgate.net |
| Equatorial ¹⁹F Chemical Shift (σ₀, equatorial) | -2800 ppm (relative to HF) | researchgate.net |
| Anisotropy of Axial ¹⁹F Screening Tensor (|σ∥−σ⊥|a) | 1300 ± 100 ppm | researchgate.net |
| Anisotropy of Equatorial ¹⁹F Screening Tensor (|σ∥−σ⊥|e) | 1380 ± 100 ppm | researchgate.net |
| ¹⁹⁵Pt Chemical Shift | -4521.3 ppm | aps.org |
X-ray Diffraction and Structural Elucidation in Solid State
X-ray diffraction studies have been fundamental in determining the precise solid-state structure of this compound. These investigations have revealed that PtF₆ crystallizes in an orthorhombic system. The molecule adopts an octahedral geometry in both the solid and gaseous states. wikipedia.orgchemeurope.com The platinum-fluorine (Pt-F) bond lengths have been measured to be 185 picometers. wikipedia.org This structural information is crucial for understanding the reactivity and physical properties of this highly oxidizing compound.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | wikipedia.org |
| Molecular Geometry | Octahedral (Oₕ) | wikipedia.orgchemeurope.com |
| Pt-F Bond Length | 185 pm | wikipedia.org |
Mass Spectrometry for Gas-Phase Equilibria Analysis
Mass spectrometry has proven to be a valuable technique for investigating the gas-phase properties of this compound. One significant application has been the use of Knudsen cell mass spectrometry to determine the gas-phase formation enthalpy (ΔfH°) of PtF₆. These experimental findings are crucial for understanding the thermodynamic stability of the molecule.
Furthermore, mass spectrometric studies have been conducted to investigate the gas-phase negative ions of platinum metal fluorides, including the determination of the electron affinity of PtF₆. This information is vital for characterizing the oxidizing strength of this compound, which is known to be one of the most powerful oxidizing agents.
Matrix Isolation Spectroscopic Investigations for Molecular Platinum Fluorides
Matrix isolation spectroscopy is a powerful method for studying reactive species by trapping them in an inert, solid matrix at very low temperatures. This technique has been successfully employed to investigate molecular platinum fluorides. In these experiments, this compound is embedded in a solid noble-gas matrix, such as neon or argon.
Photo-initiated fluorine elimination from the matrix-isolated PtF₆ allows for the in-situ generation of lower molecular platinum fluorides, such as PtF₅, PtF₄, and PtF₃. The infrared (IR) spectra of these reaction products can then be recorded under cryogenic conditions. This approach has provided the first experimental vibrational frequencies for molecular PtF₃, PtF₄, and PtF₅. The photolysis of PtF₆ was found to be a highly efficient method for the nearly quantitative formation of molecular PtF₄. Subsequent UV irradiation of the matrix containing PtF₄ led to the simultaneous formation of both PtF₅ and PtF₃. The assignment of the vibrational spectra of these newly formed molecular platinum fluorides was aided by relativistic density functional theory (DFT) computations.
Reactivity Mechanisms of Platinum Hexafluoride
Oxidation of Noble Gases
The discovery that platinum hexafluoride could react with noble gases shattered the long-held belief that these elements were chemically inert. This section details the historical context, mechanistic understanding, and profound implications of this discovery.
In 1962, the landscape of chemistry was fundamentally altered by the work of chemist Neil Bartlett. bris.ac.uknih.gov While at the University of British Columbia, Bartlett observed that the potent oxidizing agent this compound, a dark-red gas, could react with molecular oxygen to form a red solid, dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻). escholarship.org Bartlett noted that the first ionization energy of the oxygen molecule (1175 kJ mol⁻¹) was remarkably close to that of the noble gas xenon (1170 kJ mol⁻¹). pilgaardelements.com This similarity led him to hypothesize that PtF₆ might also be capable of oxidizing xenon. chemeurope.comwikipedia.org
To test this hypothesis, on March 23, 1962, Bartlett conducted a simple yet revolutionary experiment. wikipedia.orgwikipedia.org He mixed the red vapor of this compound with the colorless xenon gas in a glass apparatus. chemeurope.comdoi.org An immediate reaction occurred, producing a stable, orange-yellow solid precipitate. wikipedia.orgdoi.org This experiment provided the first-ever proof that a noble gas could form a chemical compound. escholarship.orgpilgaardelements.com
Bartlett initially formulated the product as xenon hexafluoroplatinate, "Xe⁺[PtF₆]⁻". pilgaardelements.comwikipedia.org However, this initial formulation has been refined over time. Contemporary understanding, supported by further research, indicates that Bartlett's original product was likely not a pure single salt but rather a complex mixture of several xenon-containing compounds. pilgaardelements.comwikipedia.org The initially formed "Xe⁺" cation is a radical and therefore highly reactive; it would quickly dimerize or abstract a fluorine atom. pilgaardelements.com Thus, while Bartlett's work unequivocally demonstrated the reactivity of xenon, the precise nature of his initial product was more complex than first proposed. pilgaardelements.com
| Species | First Ionization Energy (kJ mol⁻¹) | Appearance |
|---|---|---|
| Dioxygen (O₂) | 1175 | Colorless gas |
| Xenon (Xe) | 1170 | Colorless gas |
| This compound (PtF₆) | N/A | Dark-red gas |
Subsequent investigations into the reaction between xenon and this compound have revealed a more intricate mechanistic pathway than the simple one-to-one adduct initially proposed. The product is now understood to be a mixture of several complex platinum(V) derivatives and xenon fluoride (B91410) cations. pilgaardelements.com
The instability of the initially formed Xe⁺ radical cation is a key factor. pilgaardelements.com This radical readily reacts further. The interaction of PtF₆ vapor with xenon at room temperature can lead to products with a stoichiometry of Xe(PtF₆)ₓ, where x ranges from 1 to 2. X-ray powder diffraction studies of these products have identified the presence of [XeF]⁺[PtF₆]⁻, which is isostructural with its ruthenium analogue. This suggests a mechanism where the initial adduct reacts with another molecule of PtF₆. electronicsandbooks.com
Further analysis indicates that the reaction mixture likely contains several complex ions. The primary species identified are salts containing the fluoroxenyl cation, [XeF]⁺. These salts include [XeF]⁺[PtF₅]⁻ and the more complex [XeF]⁺[Pt₂F₁₁]⁻. pilgaardelements.com The formation of [XeF]⁺[Pt₂F₁₁]⁻ is thought to occur when the product with a higher proportion of PtF₆ (where x is approximately 2) is warmed, causing [XeF]⁺[PtF₆]⁻ to react with the non-crystalline PtF₅ that is also formed. electronicsandbooks.com
Initial Oxidation: Xe + PtF₆ → Xe⁺[PtF₆]⁻
Fluoride Abstraction/Rearrangement: The unstable Xe⁺ radical abstracts a fluoride ion, leading to the formation of more stable species.
Complex Ion Formation: The reaction proceeds to form a mixture of salts, with the specific composition depending on reaction conditions such as the stoichiometry of the reactants. The identified products include [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻. pilgaardelements.com
It has also been proposed that the platinum fluoride can form a negatively charged polymeric network, with xenon fluoride cations held within the structure. escholarship.org
The discovery of the xenon-platinum hexafluoride reaction was a watershed moment in chemistry, effectively launching the new field of noble gas chemistry. doi.orgnih.gov It disproved the long-standing "law" of the chemical inertness of the noble gases, which had been a tenet of chemistry for decades. bris.ac.ukdoi.org This paradigm shift spurred a flurry of research activity worldwide, as chemists began to explore the synthesis of other noble gas compounds. chemeurope.comdoi.org
Within months of Bartlett's announcement, other researchers successfully repeated his experiment and went on to synthesize new compounds of xenon, and later, krypton and radon. bris.ac.ukdoi.org This led to the characterization of a range of well-defined binary fluorides of xenon, such as xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆). pilgaardelements.com
Bartlett's work provided a crucial insight: quantitative energy differences, such as ionization potentials, are critical in predicting chemical reactivity, even for elements previously thought to be unreactive. doi.orgnih.gov The discovery opened the door to a better understanding of oxidation states and chemical bonding. doi.orgnih.gov Today, over 100 noble gas compounds are known, with applications ranging from the synthesis of anti-tumor agents to their use in excimer lasers for vision correction surgery. bris.ac.uknih.gov The field continues to expand, with researchers exploring the combination of noble gases with other elements, including hydrocarbons, which could lead to new synthetic methods in organic chemistry. bris.ac.uknih.gov
Oxidation Reactions with Other Species
The remarkable oxidizing power of this compound is not limited to noble gases. It reacts with a variety of other inorganic species, demonstrating its status as one of the most potent oxidants known.
Prior to his seminal work with xenon, Neil Bartlett had already demonstrated the exceptional oxidizing strength of this compound through its reaction with molecular oxygen (O₂). In 1962, he discovered that mixing PtF₆ gas with oxygen resulted in the formation of a red solid. escholarship.orgpilgaardelements.com This solid was identified as dioxygenyl hexafluoroplatinate(V), with the formula O₂⁺[PtF₆]⁻.
The reaction proceeds as a direct oxidation of the dioxygen molecule: O₂ + PtF₆ → O₂⁺[PtF₆]⁻
This was the first time the dioxygenyl cation (O₂⁺) had been stabilized in a chemical compound. The formation of this salt was a critical observation, as it established PtF₆ as an oxidizing agent powerful enough to remove an electron from the oxygen molecule. chemeurope.com This realization directly inspired the subsequent experiment with xenon, given the similar ionization energies of O₂ and Xe. chemeurope.com The synthesis of dioxygenyl hexafluoroplatinate(V) can also be achieved at elevated temperatures by reacting a mixture of oxygen and fluorine with a platinum sponge or by the reaction of oxygen difluoride (OF₂) with platinum sponge above 400 °C.
| Reactant | Primary Product(s) | Product Appearance |
|---|---|---|
| Xenon (Xe) | [XeF]⁺[PtF₅]⁻, [XeF]⁺[Pt₂F₁₁]⁻ | Orange-yellow solid |
| Dioxygen (O₂) | O₂⁺[PtF₆]⁻ | Red solid |
| Chlorine Trifluoride Oxide (ClF₃O) | [ClF₂O]⁺[PtF₆]⁻, F₂ | Bright yellow solid |
The strong oxidizing nature of PtF₆ extends to reactions with halogen oxyfluorides. A notable example is its reaction with chlorine trifluoride oxide (ClF₃O). When PtF₆ and ClF₃O are combined and allowed to react at room temperature, they produce a bright yellow solid and fluorine gas (F₂). The solid product was identified through vibrational spectroscopy as [ClF₂O]⁺[PtF₆]⁻.
This reaction, with a mole ratio of approximately 1:1, showcases the complex reactivity of PtF₆, which involves both adduct formation and the liberation of elemental fluorine. This compound is also known to react with perchloryl fluoride (FClO₂), further illustrating its ability to oxidize a range of halogen-containing compounds.
Role as a Potent Fluorinating Agent in Advanced Inorganic Synthesis
This compound (PtF₆) is a powerful fluorinating agent and one of the most potent oxidants known in chemistry. wikipedia.org Its high reactivity stems from the +6 oxidation state of the platinum atom, making it an eager electron acceptor. wikipedia.orgchemeurope.com This property allows it to fluorinate a wide range of substances and oxidize elements and compounds that were once considered unreactive. lookchem.comwikipedia.org
The most celebrated example of its oxidizing and fluorinating capability is the reaction with xenon, conducted by Neil Bartlett in 1962. universityofcalifornia.edursc.org Bartlett first observed that PtF₆ could oxidize molecular oxygen (O₂), a molecule with a high ionization potential, to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻. universityofcalifornia.eduacs.org He noted that the first ionization potential of xenon (1170 kJ mol⁻¹) was nearly identical to that of molecular oxygen (1175 kJ mol⁻¹). wikipedia.org This led him to hypothesize that PtF₆ could also oxidize xenon. universityofcalifornia.eduacs.org
In his landmark experiment, Bartlett mixed the red vapor of this compound with the colorless xenon gas, resulting in the immediate formation of a yellow-orange solid product. universityofcalifornia.eduacs.org This reaction was the first proof that the noble gases, previously thought to be chemically inert, could form stable compounds. chemeurope.comacs.org While the initial product was formulated as Xe⁺[PtF₆]⁻, further studies have shown the product is more complex, likely a mixture containing species such as [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻. wikipedia.orgubc.cadoubtnut.com Nevertheless, the reaction fundamentally changed the landscape of chemistry, opening the new field of noble gas chemistry. universityofcalifornia.eduubc.ca
The reactivity of PtF₆ is not limited to exotic substrates like xenon. It is a versatile fluorinating agent capable of reacting with various materials. For instance, it can be used at room temperature to synthesize other hexafluorides, such as neptunium (B1219326) hexafluoride (NpF₆) and plutonium hexafluoride (PuF₆). osti.gov It also reacts with nitric oxide and other nitrogen oxides. ijs.siacs.org However, its extreme reactivity makes it difficult to handle; it reacts violently with water and attacks glass at room temperature. lookchem.comchemicalbook.com
Table 1: Selected Reactions of this compound
| Reactant | Product(s) | Significance |
|---|---|---|
| Oxygen (O₂) | Dioxygenyl hexafluoroplatinate ([O₂]⁺[PtF₆]⁻) | Demonstrated the exceptional oxidizing power of PtF₆, leading to the xenon experiment. chemeurope.comuniversityofcalifornia.edu |
| Xenon (Xe) | Initially "Xenon hexafluoroplatinate" (XePtF₆) | First reaction of a noble gas, disproving their supposed inertness. rsc.orgwikipedia.org |
Superhalogen Properties and Fluoride Ion Affinity
This compound exhibits properties characteristic of a "superhalogen," a class of chemical species with electron affinities higher than that of any halogen atom. The electron affinity of PtF₆ is exceptionally high, with calculated and experimental values reported in the range of 7.09 to 7.6 eV (approximately 684 to 733 kJ/mol). acs.orgnih.govaskfilo.com This value is more than double the electron affinity of the fluorine atom, which is the most electronegative element. ijs.si
This immense electron affinity is a direct measure of its strength as an oxidizing agent. nih.gov The tendency to accept an electron and form the stable hexafluoroplatinate anion (PtF₆⁻) is the driving force behind its powerful reactivity, including its ability to oxidize oxygen and xenon. wikipedia.orgwikipedia.org Among the third-row transition metal hexafluorides, the electron affinity increases with the atomic number, and PtF₆ possesses one of the highest values in this series, surpassed only by gold hexafluoride (AuF₆). nih.gov
The fluoride ion affinity of a species refers to its ability to accept a fluoride ion (F⁻). The pentafluorides of the third-row transition metals, including platinum pentafluoride (PtF₅), are extremely strong Lewis acids, with acidities that can exceed that of antimony pentafluoride (SbF₅), a benchmark for superacids. nih.gov While PtF₆ itself reacts by accepting an electron, its related species, PtF₅, has a very high fluoride ion affinity, readily forming the PtF₆⁻ anion. nih.gov
Furthermore, theoretical studies have investigated the formation of the PtF₇⁻ anion from the reaction of PtF₆ with a fluoride ion (PtF₆ + F⁻ → PtF₇⁻). nih.gov These studies found that the resulting PtF₇⁻ anion is a "non-classical" anion, best described as a PtF₆⁻ fragment weakly bonded to a fluorine atom. This complex can serve as a source of fluorine atoms under mild conditions, which helps to explain the complex nature of the products formed in the reaction between PtF₆ and xenon. nih.gov
Table 2: Calculated Electron Affinities of Third-Row Transition Metal Hexafluorides
| Compound | Electron Affinity (eV) |
|---|---|
| Tungsten Hexafluoride (WF₆) | 3.15 |
| Rhenium Hexafluoride (ReF₆) | 4.58 |
| Osmium Hexafluoride (OsF₆) | 5.92 |
| Iridium Hexafluoride (IrF₆) | 5.99 |
| This compound (PtF₆) | 7.09 |
| Gold Hexafluoride (AuF₆) | 8.20 |
Source: High-level electronic structure calculations. nih.gov
Table 3: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| Antimony Pentafluoride | SbF₅ |
| Gold Hexafluoride | AuF₆ |
| Iridium Hexafluoride | IrF₆ |
| Neptunium Hexafluoride | NpF₆ |
| Nitric Oxide | NO |
| Osmium Hexafluoride | OsF₆ |
| Oxygen | O₂ |
| This compound | PtF₆ |
| Platinum Pentafluoride | PtF₅ |
| Plutonium Hexafluoride | PuF₆ |
| Rhenium Hexafluoride | ReF₆ |
| Tungsten Hexafluoride | WF₆ |
Theoretical and Computational Investigations of Platinum Hexafluoride Chemistry
Quantum Chemical Methodologies Applied to PtF₆ Systems
A variety of quantum chemical methodologies have been employed to model PtF₆, ranging from semi-empirical methods to high-level ab initio and coupled cluster theories. These computational approaches are crucial for predicting molecular properties and understanding the complex electronic interactions within this molecule.
Density Functional Theory (DFT) has become a widely used tool for studying transition metal compounds like PtF₆ due to its favorable balance of computational cost and accuracy. DFT calculations can predict both the geometric and electronic structures of active catalysts and their intermediates. However, the accuracy of DFT methods for platinum-containing species requires careful validation. Studies have evaluated numerous DFT functionals to reproduce experimental geometries of platinum complexes, with findings suggesting that specific combinations of functionals, basis sets, and relativistic approximations provide the best performance. For instance, the PBE0 functional combined with the def2-TZVP basis set for ligand atoms and the ZORA relativistic approximation has been identified as a high-performing methodology.
Early nonrelativistic and scalar relativistic DFT calculations predicted a distorted octahedral structure with a triplet ground state for PtF₆. However, more advanced four-component Dirac molecular Hartree-Fock and DFT calculations, which include spin-orbit interactions, correctly predict a diamagnetic octahedral molecule with a closed-shell ground state. This is in agreement with experimental observations from NMR, infrared, and Raman spectra. Time-dependent DFT (TDDFT) calculations using the two-component ZORA method have also been successful in calculating the d-d transition excitation energies. The choice of functional is critical, with the DIRAC-DFT method using the LDA functional providing a Pt-F bond length very close to experimental values.
For more accurate predictions, particularly for electronic properties, ab initio and coupled cluster (CC) methods are employed. These methods provide a more rigorous treatment of electron correlation compared to DFT. Coupled-cluster with singles, doubles, and perturbative triples [CCSD(T)] is often considered the "gold standard" in quantum chemistry for its high accuracy, though it comes with a significantly higher computational cost.
Scalar relativistic density functional and coupled cluster methods have been used to study the structure, stability, and electron affinity of platinum fluorides, including PtF₆. These high-level calculations have been crucial in confirming the electronic ground state and providing benchmark-quality data for properties like electron affinity. The accuracy of CCSD(T) has been demonstrated to be high for transition metal complexes, with a mean absolute error of 1.5 kcal mol⁻¹ in predicting spin-state energetics. Such high-level computations are essential for validating results from more computationally efficient methods like DFT.
Prediction and Calculation of Thermodynamic Properties
Computational chemistry provides valuable methods for predicting thermodynamic properties such as enthalpies of formation and electron affinities, which are key to understanding the chemical behavior of PtF₆.
The gas-phase enthalpy of formation (ΔfH°) of PtF₆ has been a subject of computational investigation. Semi-empirical quantum chemical methods, such as PM6, have been used to calculate this property. One study reported a calculated ΔfH°(g) value of -669.47 kJ mol⁻¹, which shows very good agreement with experimental data obtained via Knudsen cell mass spectrometry. Interestingly, this agreement was achieved when PtF₆ was modeled as a diamagnetic molecule, challenging the previously accepted paramagnetic nature in the gaseous state and suggesting a significant relativistic effect.
Table 1: Calculated Gas-Phase Enthalpy of Formation for PtF₆
| Computational Method | Calculated ΔfH°(g) (kJ mol⁻¹) | Reference |
|---|
Note: The calculated value showed good agreement with experimental data when PtF₆ was modeled as diamagnetic.
Platinum hexafluoride is renowned for its exceptional oxidizing strength, which is quantified by its high electron affinity. Computational methods have been instrumental in determining this value. The electron affinity of PtF₆ is reported to be very high, with some estimates placing it around 8.0 ± 0.3 eV.
A computational thermochemistry study using the semi-empirical PM6 method calculated the electron affinity of PtF₆ to be 7.6 eV. This result is in very good agreement with both experimental and other calculated data. Scalar relativistic density functional and coupled cluster methods have also been applied to study the electron affinities of a series of platinum fluorides. These studies confirmed the high electron affinity of PtF₆, which is a direct measure of its ability to accept an electron and thus its powerful oxidizing nature.
Table 2: Calculated Electron Affinity of PtF₆
| Computational Method | Calculated Electron Affinity (eV) | Reference |
|---|---|---|
| Semi-empirical (PM6) | 7.6 |
The Born-Haber cycle is a thermochemical tool based on Hess's Law that allows for the calculation of lattice energies or other thermodynamic quantities that are difficult to measure directly. It connects the standard enthalpy of formation of an ionic compound to the energies of various intermediate steps, such as atomization, ionization, and electron affinity.
In the context of PtF₆, the Born-Haber cycle can be used as a semi-quantitative method to estimate the electron affinity of complex molecules like hexafluorides. This approach involves using known thermochemical data for reactions involving charged and neutral particles, along with theoretical calculations of crystal lattice energies. For instance, in the formation of an ionic compound like dioxygenyl hexafluoroplatinate ([O₂]⁺[PtF₆]⁻), the Born-Haber cycle would relate the enthalpy of formation of the salt to the ionization energy of dioxygen, the electron affinity of PtF₆, and the lattice energy of the crystal. This was the type of thermochemical reasoning that led Neil Bartlett to the groundbreaking synthesis of the first noble gas compound, xenon hexafluoroplatinate, by recognizing the similarity in ionization energies of O₂ and xenon.
Lattice Energy Calculations for PtF6 Salts
The lattice energy of an ionic solid is the energy required to separate one mole of the solid into its constituent gaseous ions. It is a crucial measure of the stability of the ionic lattice. While direct experimental measurement of lattice energy is not feasible, it can be calculated using theoretical models or estimated through thermochemical cycles like the Born-Haber cycle. libretexts.org
For salts of this compound, such as dioxygenyl hexafluoroplatinate ([O₂]⁺[PtF₆]⁻), lattice energy calculations rely on electrostatic principles. The fundamental factors influencing lattice energy are the charges of the ions and the distance between them (ionic radii). youtube.com Theoretical calculations are generally based on the Born-Mayer or Kapustinskii equations, which model the ionic solid as a collection of positive and negative ions. libretexts.orgomnicalculator.com
The lattice energy (U) is directly proportional to the product of the ionic charges (Z⁺ and Z⁻) and inversely proportional to the sum of the ionic radii (r₀), as shown in the simplified relationship: U ∝ (Z⁺Z⁻) / r₀
The Born-Haber cycle provides an alternative method by applying Hess's Law to relate the lattice energy to other measurable thermochemical quantities, including the enthalpy of formation of the salt, ionization energy of the cation-forming species, electron affinity of PtF₆, and enthalpies of sublimation and bond dissociation as needed. libretexts.orglumenlearning.com
| Factor | Influence on Lattice Energy | Relevance to PtF₆ Salts |
| Ionic Charge | Higher charges lead to stronger attraction and higher lattice energy. youtube.com | PtF₆ salts typically involve +1 cations (e.g., O₂⁺, Xe⁺), so this factor is moderate. |
| Ionic Radii | Smaller internuclear distances result in stronger attraction and higher lattice energy. youtube.com | The [PtF₆]⁻ anion is large, which tends to decrease the lattice energy compared to salts with smaller anions like F⁻. libretexts.org |
| Crystal Structure | The specific arrangement of ions in the crystal lattice affects the Madelung constant, a geometric factor used in calculations. libretexts.org | PtF₆ salts adopt specific crystal structures that must be accounted for in precise calculations. |
Computational Studies of Molecular Structure and Dynamics
Modeling of Electronic States and Ground State Multiplicity
The electronic structure of this compound has been a subject of significant theoretical investigation due to its unique properties. With a 5d⁴ electronic configuration for Platinum (VI), early non-relativistic and scalar relativistic calculations predicted a paramagnetic triplet ground state. aps.org This would imply the presence of unpaired electrons, leading to a distorted octahedral geometry due to the Jahn-Teller effect. aps.orgaps.org
However, experimental observations, including its very small temperature-independent paramagnetism, conflicted with the prediction of a simple triplet state. aps.org More advanced computational models that incorporate four-component relativistic methods and density functional theory (DFT) have provided a different picture. These studies have shown that the inclusion of spin-orbit coupling, a significant relativistic effect for heavy elements like platinum, is critical. aps.org
The spin-orbit interaction stabilizes a closed-shell, diamagnetic singlet ground state (¹A₁g). aps.org This finding resolves the discrepancy with experimental data and explains why PtF₆ maintains a strictly octahedral (Oₕ) symmetry. While some computational approaches still model a distorted structure with a small dipole moment, the consensus from high-level relativistic calculations is that the ground state is a closed-shell singlet. aps.orgnih.gov This contrasts with earlier theoretical studies that consistently reported a distorted structure with a triplet ground state. aps.org
| Computational Model | Predicted Ground State | Predicted Geometry | Key Consideration |
| Non-relativistic / Scalar Relativistic | Triplet (Paramagnetic) | Distorted Octahedral | Neglects spin-orbit coupling. aps.org |
| Four-Component Relativistic (with Spin-Orbit Coupling) | Singlet (Diamagnetic) | Octahedral (Oₕ) | Includes critical relativistic effects. aps.org |
Theoretical Analysis of Bond Lengths and Vibrational Frequencies
Theoretical calculations have been instrumental in analyzing the molecular structure of this compound. The Pt-F bond length has been a key parameter for benchmarking the accuracy of computational methods. Experimental gas-phase electron diffraction studies determined the Pt-F bond length to be 185.1 picometers (pm). aps.org
Computational models that predict a triplet ground state often result in a Jahn-Teller distorted structure with unequal bond lengths. aps.org However, calculations that correctly identify the singlet ground state through the inclusion of relativistic effects yield a highly symmetric octahedral structure with uniform Pt-F bond lengths that are in good agreement with the experimental value. aps.org
Vibrational frequencies calculated from theoretical models provide further insight into the molecule's dynamics and structure. The vibrational spectrum of PtF₆ was initially interpreted based on the assumption of a triplet ground state, which would be subject to dynamic Jahn-Teller distortions. aps.org However, more accurate computational analyses based on the stable octahedral structure are necessary to fully assign the vibrational modes. Benchmark studies on other platinum complexes show that predicting vibrational frequencies accurately is challenging and highly dependent on the chosen density functional and basis set. nih.gov Discrepancies can arise from factors such as the neglect of anharmonicity and incomplete treatment of electron correlation in the computational models. nih.gov
| Property | Experimental Value | Theoretical Prediction (Relativistic) |
| Pt-F Bond Length | 185.1 pm (gas) aps.org | Agrees well with experiment for models predicting a singlet ground state. |
| Molecular Geometry | Octahedral (Oₕ) wikipedia.org | Confirmed by models including spin-orbit coupling. aps.org |
| Vibrational Modes | Observed via IR/Raman | Calculated to correspond to an Oₕ structure. |
Integration of Relativistic Corrections in Computational Models
For heavy elements like platinum, the electrons in inner orbitals move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. In the case of this compound, neglecting these corrections leads to qualitatively incorrect predictions about its fundamental electronic and geometric properties. aps.org
The most critical relativistic correction for PtF₆ is spin-orbit coupling. This interaction couples the spin angular momentum of an electron with its orbital angular momentum. For a molecule with a 5d⁴ configuration like PtF₆, this coupling is strong enough to split the electronic energy levels significantly, ultimately stabilizing a closed-shell singlet ground state over the triplet state that would otherwise be predicted. aps.orgnih.gov This stabilization of the singlet state is the reason PtF₆ avoids Jahn-Teller distortion and maintains its octahedral symmetry. aps.org
Therefore, modern computational models for PtF₆ and other 5d transition metal compounds employ methodologies that account for these effects, such as:
Four-Component Dirac-Hartree-Fock (DHF) methods: These explicitly treat the relativistic nature of electrons. aps.org
Relativistic Effective Core Potentials (RECPs): These simplify calculations by replacing the core electrons with a potential that includes average relativistic effects, which is a popular choice for large platinum-based complexes. nih.gov
Zeroth-Order Regular Approximation (ZORA): This method offers another efficient way to include scalar relativistic and spin-orbit effects. ku.dk
The successful prediction of the diamagnetic, octahedral ground state of PtF₆ is a clear demonstration of the indispensability of including relativistic corrections in the computational modeling of heavy-element chemistry. aps.orgaps.org
Elucidation of Reaction Mechanisms through Computational Simulation
Computational simulations are powerful tools for investigating the reaction pathways and mechanisms of highly reactive species like this compound. Due to its extreme oxidizing power, studying its reactions experimentally can be challenging. Theoretical simulations provide a means to explore these processes at an atomic level.
Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations based on reactive force fields (like ReaxFF) can be used to model chemical reactions. researchgate.netresearchgate.net These simulations can elucidate reaction mechanisms by:
Mapping Potential Energy Surfaces: DFT calculations can identify transition states and reaction intermediates, providing insight into the energy barriers and thermodynamics of a reaction. For a reaction like the oxidation of xenon by PtF₆, this would involve modeling the electron transfer from xenon to PtF₆ and the subsequent formation of the [Xe]⁺[PtF₆]⁻ salt.
Simulating Molecular Dynamics: MD simulations can model the real-time evolution of a chemical system, showing how bonds are broken and formed over time. researchgate.net Using a reactive force field, one could simulate the interaction of a PtF₆ molecule with an oxygen molecule to understand the dynamics of the formation of [O₂]⁺[PtF₆]⁻. researchgate.netchemrxiv.org
Analyzing Electron Transfer: Computational methods can quantify the degree of electron transfer and changes in the electronic structure of the reactants throughout the reaction process.
While specific computational studies detailing the reaction mechanisms of PtF₆ are highly specialized, the methodologies are well-established. For instance, simulations of platinum nanoparticle oxidation use ReaxFF within a Monte Carlo scheme to construct phase diagrams and understand thermodynamically stable oxide structures, a similar approach that could be adapted to model the powerful fluorinating and oxidizing reactions of PtF₆. researchgate.netchemrxiv.org
Comparative Studies and Broader Contexts in High Oxidation State Fluorine Chemistry
Structural and Electronic Comparisons with Other Transition Metal Hexafluorides
Platinum hexafluoride (PtF₆) is a landmark compound, notable for being the first to react with xenon and for its exceptionally high oxidizing power. wikipedia.org Its properties are best understood in comparison with other transition metal hexafluorides, particularly its congeners in Group 10 and its neighbors in the third transition series.
Structurally, PtF₆ adopts an octahedral molecular geometry (Oₕ symmetry) in both its solid and gaseous states, with Pt-F bond lengths measured at 185 picometers. wikipedia.orgchemeurope.com The platinum atom is in the +6 oxidation state, leaving it with a d⁴ electron configuration ([Xe] 4f¹⁴ 5d⁴). quora.comdoubtnut.comwikipedia.org This configuration results in a paramagnetic triplet ground state, making it susceptible to Jahn-Teller distortion, a phenomenon that can cause deviations from perfect octahedral symmetry in molecules with degenerate electronic ground states. wikipedia.orgwikipedia.orglibretexts.org
The chemistry of Group 10 hexafluorides offers a clear example of periodic trends. While PtF₆ is a well-characterized, albeit highly reactive, compound, its lighter and heavier homologs present significant synthetic and observational challenges.
Palladium Hexafluoride (PdF₆): Unlike PtF₆, palladium hexafluoride has not been definitively synthesized and remains a subject of theoretical study. acs.org Calculations suggest that the molecule would be unstable. Computational studies predict that if it could be formed, PdF₆ would also adopt an octahedral geometry with a triplet ground state, analogous to PtF₆. acs.org The predicted instability highlights the trend of increasing stability of high oxidation states down a transition metal group.
Darmstadtium Hexafluoride (DsF₆): As darmstadtium (Ds) is a superheavy, extremely radioactive element with very short-lived isotopes, all knowledge of its compounds is based on theoretical calculations. periodic-table.comwikipedia.org Computational chemistry predicts that darmstadtium hexafluoride would be a stable and volatile compound, exhibiting properties very similar to its lighter homolog, this compound. webqc.orgwikiwand.com It is expected to have the same octahedral molecular geometry. webqc.orgwikiwand.com Relativistic effects on the electron orbitals of the superheavy darmstadtium atom are predicted to play a significant role in its chemistry. wikipedia.orgwebqc.org
| Compound | Molecular Geometry | M-F Bond Length (pm) | Metal Oxidation State | d-electron Count | Ground State | Stability |
|---|---|---|---|---|---|---|
| Palladium Hexafluoride (PdF₆) | Octahedral (Predicted) | ~189 (Calculated) | +6 | d⁴ | Triplet (Predicted) | Theoretically unstable |
| This compound (PtF₆) | Octahedral | 185 | +6 | d⁴ | Triplet | Stable solid, highly reactive |
| Darmstadtium Hexafluoride (DsF₆) | Octahedral (Predicted) | N/A (Predicted similar to PtF₆) | +6 | d⁴ | Triplet (Predicted) | Theoretically stable, but element is highly radioactive |
Comparing PtF₆ with the hexafluorides of its neighbors in the 5d transition series reveals systematic trends in electronic structure and properties. All are volatile, crystalline solids with octahedral molecular geometry.
Tungsten Hexafluoride (WF₆): With tungsten in the +6 oxidation state, it has a d⁰ electron configuration. shef.ac.uk Lacking d-electrons, it is diamagnetic and not subject to Jahn-Teller distortion, resulting in a perfect octahedral symmetry.
Rhenium Hexafluoride (ReF₆): Rhenium(+6) is a d¹ system. The single d-electron occupies the t₂g orbitals, leading to a degenerate electronic state and making it susceptible to Jahn-Teller effects. nih.gov
Osmium Hexafluoride (OsF₆): Osmium(+6) is a d² system. wikipedia.org The two d-electrons occupy the t₂g orbitals, also resulting in a degenerate ground state and an expected Jahn-Teller distortion. nih.gov
Iridium Hexafluoride (IrF₆): Iridium(+6) is a d³ system. The three d-electrons half-fill the t₂g orbitals (t₂g³), which is a non-degenerate electronic configuration. Therefore, IrF₆ does not exhibit a first-order Jahn-Teller effect and has a highly symmetric octahedral structure. nih.gov
The progression from d⁰ to d⁴ across this series demonstrates how the filling of d-orbitals influences the electronic and magnetic properties, as well as the fine structural details related to electronic degeneracy.
| Compound | Molecular Geometry | M-F Bond Length (pm) | d-electron Count | Ground State Configuration (t₂g, e₉) | Jahn-Teller Effect |
|---|---|---|---|---|---|
| Tungsten Hexafluoride (WF₆) | Octahedral | 183.2 | d⁰ | t₂g⁰ e₉⁰ | No |
| Rhenium Hexafluoride (ReF₆) | Octahedral | 183.2 | d¹ | t₂g¹ e₉⁰ | Yes |
| Osmium Hexafluoride (OsF₆) | Octahedral | 182.7 | d² | t₂g² e₉⁰ | Yes |
| Iridium Hexafluoride (IrF₆) | Octahedral | 183.0 | d³ | t₂g³ e₉⁰ | No |
| This compound (PtF₆) | Octahedral | 185 | d⁴ | t₂g⁴ e₉⁰ | Yes |
Oxidizing Power Spectrum and Trends Across Hexafluoride Series
A direct measure of the oxidizing strength of a molecule is its electron affinity (EA), which is the energy released when it accepts an electron. The transition metal hexafluorides are renowned for their high electron affinities, making them powerful oxidizing agents. wikipedia.org
Across the third-row (5d) transition series, there is a clear and monotonic increase in oxidizing power from tungsten hexafluoride to gold hexafluoride. researchgate.netnih.govacs.org This trend is directly correlated with their calculated electron affinities. researchgate.netnih.govacs.org The increasing nuclear charge of the central metal atom across the period is poorly shielded by the d-electrons. rsc.org This leads to a stronger effective nuclear charge experienced by the outer electrons, resulting in a greater ability to attract and bind an additional electron.
WF₆ has the lowest electron affinity in the series, making it a relatively mild oxidant among the hexafluorides. researchgate.netrsc.org
ReF₆, OsF₆, and IrF₆ show progressively stronger oxidizing capabilities. rsc.org
PtF₆ possesses one of the highest electron affinities ever measured for a neutral molecule, branding it as an exceptionally powerful one-electron oxidizer. researchgate.netnih.govacs.org Its ability to oxidize molecular oxygen (to form O₂⁺[PtF₆]⁻) and xenon are testaments to this extreme reactivity. rsc.org
AuF₆ , though less studied, is predicted by high-level calculations to have an even higher electron affinity than PtF₆, making it an even stronger oxidizer. researchgate.netnih.govacs.org
This trend establishes this compound as a pinnacle of oxidizing strength among the well-characterized metal hexafluorides. researchgate.net
| Compound | Electron Affinity (eV) |
|---|---|
| Tungsten Hexafluoride (WF₆) | 3.15 |
| Rhenium Hexafluoride (ReF₆) | 4.58 |
| Osmium Hexafluoride (OsF₆) | 5.92 |
| Iridium Hexafluoride (IrF₆) | 5.99 |
| This compound (PtF₆) | 7.09 |
General Trends in High Oxidation State Fluorine Chemistry and Stability
The existence and relative stability of compounds like this compound are governed by fundamental principles of inorganic chemistry, particularly the unique ability of fluorine to stabilize high oxidation states in other elements. vedantu.com This capacity stems from a combination of factors:
High Electronegativity: Fluorine is the most electronegative element. quora.com Its powerful attraction for electrons facilitates the removal of a large number of valence electrons from the central metal atom, enabling the formation of high oxidation states that are inaccessible with less electronegative elements like chlorine or bromine. vedantu.comquora.com
Small Atomic Size: The small size of the fluorine atom allows for a high coordination number, meaning several fluorine atoms can bond to a single central metal atom without prohibitive steric hindrance. quora.com This is crucial for forming molecules like hexafluorides.
High Bond Enthalpy and Lattice Energy: The bonds formed between transition metals and fluorine (M-F bonds) are exceptionally strong. stackexchange.com The large amount of energy released upon the formation of these strong covalent bonds, or in the case of ionic compounds, the high lattice energy, helps to compensate for the very high ionization energies required to remove many electrons from the metal and achieve a high oxidation state. stackexchange.comshaalaa.com
In essence, the thermodynamic stability of high-oxidation-state fluorides is a balance between the energy cost of ionizing the metal and the energy payback from forming strong M-F bonds. stackexchange.com For fluorine, this balance is uniquely favorable, allowing for the synthesis of remarkable compounds like PtF₆, which push the limits of chemical oxidation states. vedantu.comshaalaa.com
Q & A
Q. What are the established methods for synthesizing platinum hexafluoride, and what experimental precautions are critical?
PtF₆ is synthesized via direct fluorination of platinum metal at elevated temperatures (300–400°C) using excess fluorine gas: Alternative methods include disproportionation of PtF₅ (derived from PtCl₂ fluorination). Key precautions:
- Use nickel or Monel reactors to withstand fluorine corrosion.
- Conduct reactions in anhydrous conditions to prevent hydrolysis.
- Monitor temperature rigorously to avoid explosive side reactions .
Q. How is this compound characterized structurally and chemically in experimental settings?
- X-ray diffraction (XRD): Determines orthorhombic crystal structure (space group Pnma) and Pt–F bond lengths (185 pm) .
- Magnetic susceptibility: Confirms paramagnetism due to a triplet ground state with four unpaired d-electrons .
- Raman/IR spectroscopy: Identifies octahedral symmetry (Oh) via vibrational modes of Pt–F bonds .
Q. What safety protocols are essential when handling PtF₆ in laboratory settings?
- Store PtF₆ in passivated metal containers under inert gas (argon/nitrogen).
- Use gloveboxes for manipulations; avoid contact with water, organic materials, or reducing agents due to extreme oxidative reactivity (e.g., violent hydrolysis: ) .
Advanced Research Questions
Q. How does PtF₆ mediate oxidation of noble gases like xenon, and what experimental evidence supports this mechanism?
PtF₆ reacts with xenon to form mixed-valence compounds (e.g., ), confirmed via:
- Mass spectrometry: Detects intermediates.
- Single-crystal XRD: Resolves lattice parameters of xenon hexafluoroplatinate derivatives . Mechanism: PtF₆ abstracts an electron from Xe, forming and , which combine into a salt .
Q. What computational approaches are used to model PtF₆’s electronic structure, and how do they align with experimental data?
Q. How can contradictions in reported PtF₆ reactivity (e.g., with O₂) be resolved through experimental redesign?
Discrepancies in oxidation products (e.g., vs. side reactions) arise from:
- Gas-phase vs. solid-state conditions: Control pressure/temperature to isolate dioxygenyl salts.
- Stoichiometric tuning: Use molar ratios (PtF₆:O₂ = 1:1) and low-temperature crystallography to stabilize products .
Q. What methodologies validate the purity of PtF₆ during synthesis, particularly in detecting PtF₄/PtF₅ byproducts?
- Chemical titration: React PtF₆ with KI; measure I₂ liberation stoichiometrically.
- Thermogravimetric analysis (TGA): Monitor mass loss during disproportionation (PtF₅ → PtF₆ + PtF₄) .
Methodological Notes
- Controlled atmosphere techniques (e.g., Schlenk lines) are critical for handling PtF₆’s air sensitivity .
- Synchrotron XRD enhances resolution for studying PtF₆’s volatile solid-state structure .
- Theoretical-computational synergy is advised to reconcile relativistic effects with experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
